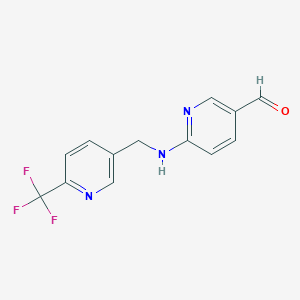

![molecular formula C9H8BrN3O B1442387 [1-(4-溴苯基)-1H-1,2,3-三唑-4-基]甲醇 CAS No. 1249756-52-2](/img/structure/B1442387.png)

[1-(4-溴苯基)-1H-1,2,3-三唑-4-基]甲醇

描述

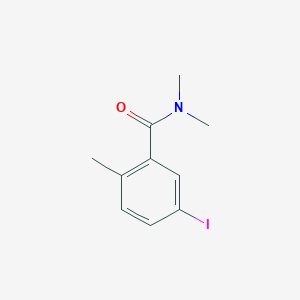

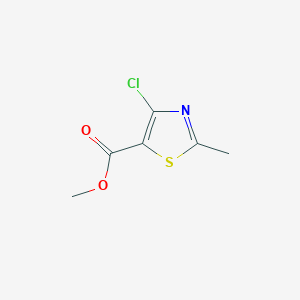

“[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C9H8BrN3O . It is a derivative of 1H-1,2,3-triazole, a class of compounds that play a vital role in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, which includes “[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol”, can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis

The molecular structure of “[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol” consists of a 1,2,3-triazole ring attached to a bromophenyl group and a methanol group .科学研究应用

休斯根 1,3-偶极环加成反应中的催化剂

一种新的三(1-苄基-1H-1,2,3-三唑-4-基)甲醇配体与 CuCl 形成稳定的配合物,有效催化休斯根 1,3-偶极环加成反应。该催化剂的特点是负载量低、反应时间短、与游离氨基兼容,使其成为 CuAAC 反应的优秀催化剂 (奥兹库布库等人,2009)。

低碳钢的缓蚀剂

三唑衍生物,如 (1-苄基-1H-1,2,3-三唑-4-基)甲醇 (BTM),已被研究作为酸性介质中低碳钢的缓蚀剂。它们显示出有效的抑制作用,特别是 PTM 变体,证明了三唑衍生物在保护金属方面的作用 (马等人,2017)。

晶体结构分析

化合物双(3-氯苯基)-[5-甲基-1-(4-甲基苯基)-1,2,3-三唑-4-基]-甲醇已通过晶体学进行分析,突出了此类化合物在理解分子构象和堆积中的重要性 (董和霍,2009)。

α-葡萄糖苷酶抑制活性

据报道,三唑化合物,包括甲醇三唑的变体,表现出 α-葡萄糖苷酶抑制活性。该活性在糖尿病管理和相关健康状况方面具有重要意义 (贡萨加等人,2016)。

抗菌活性

由相关三唑化合物合成的新型 (5-甲基-1-苯基-1H-1,2,3-三唑-4-基)(4-芳基哌嗪基)甲酮化合物对多种人类病原菌表现出显着的抗菌活性,表明在药物应用中的潜力 (纳加拉杰等人,2018)。

作用机制

Target of Action

The primary targets of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol are currently unknown. The compound could potentially interact with a variety of cellular components, including receptors, enzymes, ion channels, and other proteins . The specific role of these targets would depend on their function within the cell and the overall physiological context .

Mode of Action

Like many drugs, it likely works by binding to its target(s) and modulating their activity . This could involve enhancing or inhibiting the function of the target, leading to changes in downstream signaling pathways and ultimately altering cellular behavior .

Biochemical Pathways

Without specific information on the targets of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol, it’s challenging to identify the exact biochemical pathways it might affect. For example, if the compound were to bind to an enzyme, it could alter the enzyme’s activity and thus change the levels of its substrates or products .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol would depend on its mode of action and the specific targets it interacts with. These effects could range from changes in gene expression or protein activity to alterations in cell signaling, growth, or survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol. These factors could include temperature, pH, and the presence of other molecules that might interact with the compound . Additionally, the compound’s action could be affected by the specific physiological environment within the body, such as the presence of other drugs, the patient’s metabolic state, and variations in target expression among different tissues .

属性

IUPAC Name |

[1-(4-bromophenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVXBOQZBOJHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1442304.png)

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile](/img/structure/B1442307.png)

![2-Hexylthieno[3,2-b]thiophene](/img/structure/B1442309.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)